(2,6-Difluoro-3-nitrophenyl)methanol
Description
(2,6-Difluoro-3-nitrophenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₇H₅F₂NO₃. Its structure features a nitro group at the 3-position and fluorine atoms at the 2- and 6-positions on the benzene ring, with a hydroxymethyl (-CH₂OH) substituent. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing kinase inhibitors or boron-containing drug precursors via functional group transformations (e.g., oxidation to carboxylic acids or conversion to boronic esters) .
Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYEVAHCDPHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-3-nitrophenyl)methanol typically involves the nitration of 2,6-difluorotoluene followed by reduction and subsequent hydroxymethylation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amino group, which is then replaced by a hydroxymethyl group through a series of reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of 2,6-difluoro-3-nitrobenzaldehyde or 2,6-difluoro-3-nitrobenzoic acid.
Reduction: Formation of 2,6-difluoro-3-aminophenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(2,6-Difluoro-3-nitrophenyl)methanol is utilized in diverse scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the nitro group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a valuable compound for research .
Comparison with Similar Compounds
Methyl (2,6-Difluoro-3-Nitrophenyl)Acetate
- Structure : Features an acetate ester (-OCOCH₃) instead of a hydroxymethyl group.
- Molecular Formula: C₉H₇F₂NO₄; Molecular Weight: 231.15 g/mol .
- Key Differences: The ester group enhances lipophilicity compared to the polar alcohol, likely improving membrane permeability but reducing water solubility.
- Applications : Primarily used in research settings for derivatization studies or as a precursor for further functionalization.
2,6-Difluoro-3-Nitrophenylboronic Acid
- Structure : Substituted with a boronic acid (-B(OH)₂) group.
- Molecular Formula: C₆H₄BF₂NO₄; Molecular Weight: 202.91 g/mol .
- Key Differences :
- Applications : Critical in medicinal chemistry for constructing complex aryl-aryl bonds.
(2,6-Difluoro-3-Nitrophenyl)methanone
- Structure : Contains a ketone (-CO-) group instead of a hydroxymethyl moiety.
- Synthesis : Derived from 2,6-difluoro-3-nitrobenzoic acid via reaction with oxalyl chloride and subsequent coupling with amines or heterocycles .
- Serves as a precursor for generating alcohols (via reduction) or imines (via condensation with hydrazines) .
1-(2-Amino-6-Nitrophenyl)ethanone
- Structure: Substituted with an amino (-NH₂) group at the 2-position and a ketone at the 1-position.
- Molecular Formula : C₈H₈N₂O₃; Molecular Weight : 180.16 g/mol .
- Key Differences: The amino group introduces basicity and nucleophilicity, enabling diazotization or azo-coupling reactions. Limited toxicological data available, contrasting with fluorinated analogs where fluorine atoms may enhance metabolic stability .
Comparative Data Table
Research Findings and Trends
- Reactivity: Fluorine atoms in this compound enhance electron-withdrawing effects, activating the aromatic ring for electrophilic substitution at the 4-position. This contrasts with amino-substituted analogs, where the -NH₂ group directs reactivity to ortho/para positions .
- Synthetic Utility : The boronic acid derivative is pivotal in cross-coupling reactions, whereas the alcohol is more suited for esterification or oxidation to carboxylic acids.
Biological Activity
(2,6-Difluoro-3-nitrophenyl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6F2N2O3
- Molecular Weight : 188.13 g/mol
- IUPAC Name : this compound
- Structure : The compound features a phenolic structure with two fluorine atoms and a nitro group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group can facilitate redox reactions, while the difluorophenyl moiety enhances lipophilicity, potentially improving membrane permeability.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, modulating signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 mm |
| P. aeruginosa | 50 µg/mL | 24 mm |
| S. typhi | 40 µg/mL | 30 mm |
| K. pneumoniae | 50 µg/mL | 19 mm |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| MCF-7 | 225 | Induces apoptosis |
| HepG2 | 200 | Moderate efficacy |
| HCT-116 | 150 | Significant cytotoxicity |
In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in multi-drug resistant bacterial strains, suggesting its potential utility in treating infections where conventional antibiotics fail .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of the compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
